

Molecular weight of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine

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Compound of Interest

Compound Name:	1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine
Cat. No.:	B061070

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An In-depth Technical Guide to **1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine**

Abstract

1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine, also known as tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate, is a versatile heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique molecular architecture, featuring a piperidine core, a protective tert-butoxycarbonyl (Boc) group, and a cyclopropylamine moiety, makes it a valuable intermediate for the synthesis of complex molecules.^[1] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, its applications in drug discovery, and its role as a foundational building block for novel therapeutics, particularly those targeting neurological disorders.^[1]

Chemical and Physical Properties

The fundamental properties of **1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine** are summarized below. This data is critical for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
Molecular Weight	240.35 g/mol	[1]
Molecular Formula	C13H24N2O2	[1]
CAS Number	179557-01-8	[1]
Purity	≥ 95% (GC)	[1]
Appearance	Clear, colorless oil	[1]
Storage Conditions	Store at 0-8°C	[1]
Synonyms	tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate	[1]

Synthesis and Experimental Protocols

The synthesis of **1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine** is typically achieved through reductive amination. This common and efficient method involves the reaction of a ketone (1-Boc-4-piperidone) with a primary amine (cyclopropylamine) in the presence of a reducing agent.

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize **1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine** from 1-Boc-4-piperidone and cyclopropylamine.

Materials:

- 1-Boc-4-piperidone
- Cyclopropylamine
- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM)

- Acetic acid (glacial)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM).
- Addition of Amine: Add cyclopropylamine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
- Stirring: Allow the mixture to stir at room temperature for approximately 1-2 hours to facilitate the formation of the intermediate imine/enamine.
- Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring mixture. Monitor the temperature to prevent an excessive exotherm.
- Reaction Monitoring: Let the reaction proceed at room temperature for 12-24 hours. The progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with dichloromethane (3x).

- **Washing:** Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product, a clear oil, can be purified further by column chromatography if necessary to achieve high purity ($\geq 95\%$).

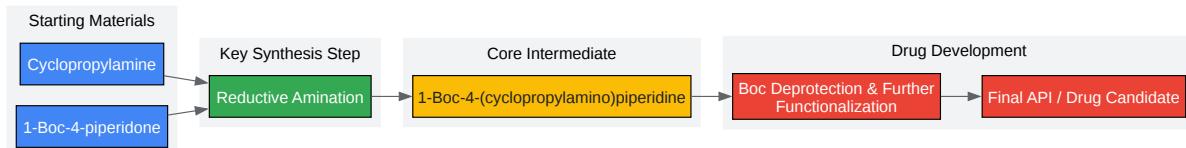
Role in Drug Discovery and Development

Piperidine derivatives are crucial scaffolds in modern drug discovery.^[2] **1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine** serves as a key building block in this field for several reasons:

- **Pharmaceutical Intermediate:** It is a vital intermediate in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders.^[1] The piperidine ring is a common feature in many centrally active drugs.
- **Structural Versatility:** The Boc-protecting group provides stability during synthetic steps and can be easily removed under mild acidic conditions to reveal a secondary amine.^[3] This allows for further functionalization and incorporation into more complex molecular architectures.^[1]
- **Modulation of Biological Pathways:** The unique structural characteristics imparted by the cyclopropyl group can enhance biological activity, selectivity, and pharmacological properties, making it an attractive component for novel therapeutics.^[1] It allows medicinal chemists to explore structure-activity relationships to optimize drug candidates for improved efficacy and reduced side effects.^[1]

Logical Workflow in Pharmaceutical Synthesis

As an intermediate, **1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine** occupies a central position in the synthetic pathway from basic starting materials to a final Active Pharmaceutical Ingredient (API). The following diagram illustrates this logical workflow.



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